Cas no 102367-60-2 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI))
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) structure](https://www.kuujia.com/scimg/cas/102367-60-2x500.png)
102367-60-2 structure
Product name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, co
- N-benzyl-1-phenylmethanamine,3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxybutyramido)-, compd. with dibenzylamine
- LS-149829
- Penicillin, (1-phenoxypropyl)-, dibenzylamine
- Propicillin dibenzylamine
- Propicillin dibenzylaminsalz
- Propicillin dibenzylaminsalz [German]
- DTXSID90907433
- 6-[(1-Hydroxy-2-phenoxybutylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--N-benzyl-1-phenylmethanamine (1/1)
- 102367-60-2
-
- Inchi: InChI=1S/C18H22N2O5S.C14H15N/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);1-10,15H,11-12H2
- InChI Key: WWCQATIYNTWSSB-UHFFFAOYSA-N
- SMILES: CCC(C(NC1C(=O)N2C(C(SC12)(C)C)C(=O)O)=O)OC1C=CC=CC=1.C1C=CC(CNCC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 575.245392g/mol
- Monoisotopic Mass: 575.245392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 41
- Rotatable Bond Count: 10
- Complexity: 727
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
- Molecular Weight: 575.7g/mol
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
102367-60-2 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)) Related Products
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